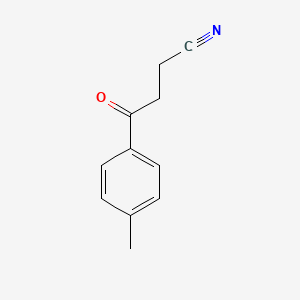

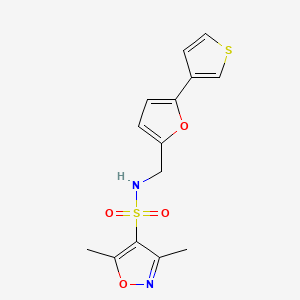

![molecular formula C23H21FN6O2 B2493436 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251550-99-8](/img/structure/B2493436.png)

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazolo-pyridazine derivatives, including compounds similar to our chemical of interest, involves a multi-step process that typically begins with the formation of a base triazolo-pyridazine structure. For instance, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine using a one-pot mode involving pyridine and 3,6-dichloropyridazine along with 5-(3-methyl-phenyl)tetrazole in toluene. Subsequent steps involved conjugating corresponding secondary amines to afford the target compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds have been performed using various spectroscopic techniques such as IR, NMR, and MS. The structure of these compounds is characterized by the presence of triazolo-pyridazine ring systems, which are often synthesized to explore their pharmacological activities. Detailed structural elucidation allows for the understanding of the compounds' interactions at the molecular level, which is crucial for the development of therapeutically active agents.

Chemical Reactions and Properties

The chemical reactivity of triazolo-pyridazine derivatives involves interactions that are significant in medicinal chemistry for the development of pharmaceutical agents. For example, the genotoxicity of a related compound was investigated to understand its mutagenic potential, revealing that metabolic bioactivation could lead to genotoxicity, which is an important consideration in drug development (Gunduz et al., 2018).

科学的研究の応用

Anticancer Potential

- Androgen Receptor Downregulation in Prostate Cancer : The molecule has been investigated for its potential in downregulating androgen receptors, which is significant in the treatment of advanced prostate cancer. A specific derivative, AZD3514, has shown promise in Phase I clinical trials (Bradbury et al., 2013).

Antidiabetic Applications

- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : Certain derivatives of this compound have been synthesized and evaluated for their potential as antidiabetic medications through DPP-4 inhibition. Some derivatives exhibited strong inhibition potential, indicating their utility in diabetic treatment (Bindu et al., 2019).

Neuropharmacological Effects

- 5-HT2 Antagonist Activity : Derivatives of this compound have demonstrated potent 5-HT2 antagonist activity, which is relevant in the context of neuropharmacology, particularly for conditions involving serotonin receptors (Watanabe et al., 1992).

作用機序

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.

Mode of Action

For instance, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to inhibit c-Met kinase, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

If we consider the potential inhibition of c-met kinase, this would impact several key cellular pathways, including the pi3k/akt and mapk pathways, which are involved in cell growth, survival, and migration .

Result of Action

If we consider the potential inhibition of c-met kinase, this could result in decreased cell proliferation and survival, potentially leading to the death of cancer cells .

将来の方向性

特性

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-12-14-28(15-13-27)22(31)16-29-23(32)30-21(26-29)11-10-20(25-30)17-4-2-1-3-5-17/h1-11H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKIZXGSTSRNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)

![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)